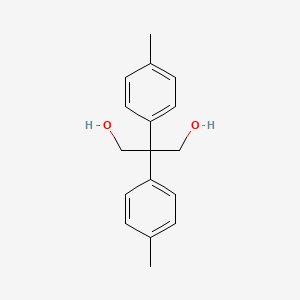
Pyrazine, 2,5-dimethoxy-3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- typically involves the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts. Another method includes the self-condensation of aminoacetone, followed by oxidation with mercury chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain microorganisms and cancer cells .
Medicine
In the pharmaceutical industry, Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is an important intermediate for the synthesis of drugs, particularly those used in the treatment of tuberculosis. It is a key component in the production of pyrazinamide, a drug that combats Mycobacterium tuberculosis infections .
Industry
This compound is also utilized in the fragrance industry, where it adds depth and complexity to perfumes and personal care products. Its distinct odor and flavor make it valuable in the food and beverage industry as well .
Mécanisme D'action
The mechanism of action of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- involves its interaction with molecular targets and pathways within cells. In its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. As an anticancer agent, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine, 2,5-dimethyl-: Similar in structure but lacks the methoxy groups.
Pyrazine, 2,6-dimethyl-: Another dimethyl-substituted pyrazine with different substitution positions.
Pyrazine, 2-ethyl-3,5-dimethyl-: Contains an ethyl group in addition to the dimethyl groups
Uniqueness
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility and make it suitable for specific applications in various industries.
Conclusion
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is a versatile compound with significant potential in scientific research, medicine, and industry. Its unique chemical structure and reactivity make it valuable for various applications, from drug synthesis to fragrance production. Further research into its properties and mechanisms of action may uncover even more uses for this intriguing compound.
Propriétés
Numéro CAS |
33870-83-6 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2,5-dimethoxy-3,6-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(11-3)10-6(2)8(9-5)12-4/h1-4H3 |
Clé InChI |
OVOUCQNUADXIQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



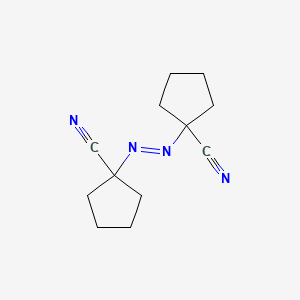
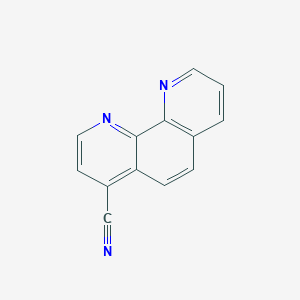
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
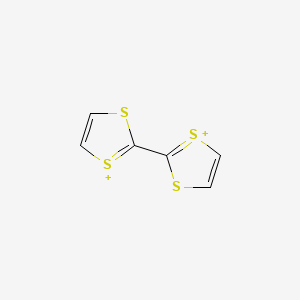
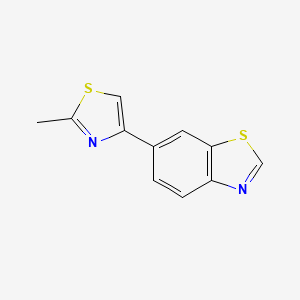
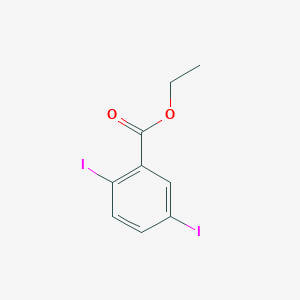
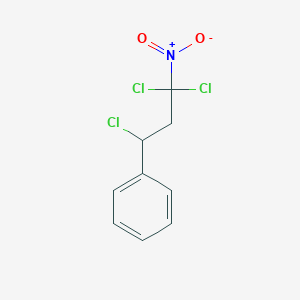
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
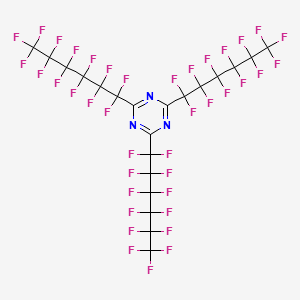

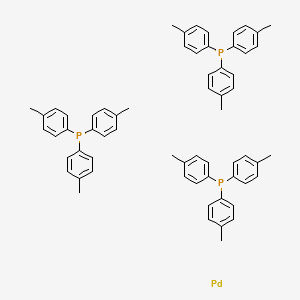
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
